molecular formula C17H27N3O2S B2360205 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 2034621-12-8

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2360205
CAS RN: 2034621-12-8
M. Wt: 337.48
InChI Key: CTRCMVAPKYKBBW-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H27N3O2S and its molecular weight is 337.48. The purity is usually 95%.
BenchChem offers high-quality 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized for assessing antiacetylcholinesterase activity highlights the importance of spacer optimization linking pharmacophoric moieties for inhibitory activities, suggesting potential applications in developing treatments for neurodegenerative diseases (J. Vidaluc et al., 1995).
  • The synthesis and pharmacological evaluation of furnidipine stereoisomers explore the therapeutic applications of tetrahydrofuran derivatives in cardiovascular diseases, emphasizing the role of stereochemistry in drug efficacy (R. Alajarín et al., 1995).

Green Chemistry Applications

  • Enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF, demonstrates the application of tetrahydrofuran derivatives in biocatalysis and organic synthesis, contributing to more sustainable chemical processes (Y. Simeó et al., 2009).

Material Science Applications

  • Research on Mannich bases as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions presents an industrial application of urea derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (M. Jeeva et al., 2015).

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-12-15-3-1-9-22-15)18-11-14-5-7-20(8-6-14)13-16-4-2-10-23-16/h2,4,10,14-15H,1,3,5-9,11-13H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCMVAPKYKBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

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